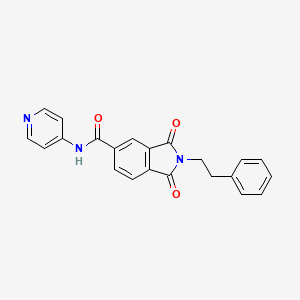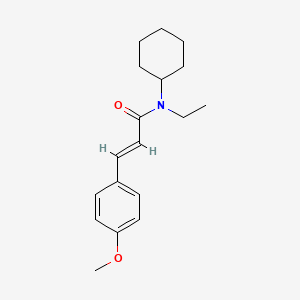
1,3-dioxo-2-(2-phenylethyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxo-2-(2-phenylethyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure features a combination of aromatic rings and functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2-(2-phenylethyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole core, followed by the introduction of the phenylethyl and pyridinyl groups. Key steps include:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride and amines.
Attachment of the Phenylethyl Group: This step often involves Friedel-Crafts alkylation using phenylethyl halides.
Introduction of the Pyridinyl Group: This can be done via nucleophilic substitution reactions using pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-2-(2-phenylethyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, nitriles, and amines are used under conditions such as reflux or microwave-assisted synthesis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1,3-Dioxo-2-(2-phenylethyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-dioxo-2-(2-phenylethyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide: Lacks the pyridinyl group, which may affect its binding properties and reactivity.
N-(Pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide: Lacks the phenylethyl group, potentially altering its biological activity.
Uniqueness
1,3-Dioxo-2-(2-phenylethyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to the combination of its functional groups and aromatic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C22H17N3O3 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1,3-dioxo-2-(2-phenylethyl)-N-pyridin-4-ylisoindole-5-carboxamide |
InChI |
InChI=1S/C22H17N3O3/c26-20(24-17-8-11-23-12-9-17)16-6-7-18-19(14-16)22(28)25(21(18)27)13-10-15-4-2-1-3-5-15/h1-9,11-12,14H,10,13H2,(H,23,24,26) |
InChI Key |
QHFHMPDYSAASFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11015482.png)
![1-benzyl-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11015491.png)
![Methyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B11015496.png)
![N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine](/img/structure/B11015499.png)

![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B11015531.png)
![2-(4-chlorophenoxy)-2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11015539.png)
![2-chloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11015541.png)
![N-[1-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]methanesulfonamide](/img/structure/B11015542.png)
![4-[(2-ethylbutanoyl)amino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B11015545.png)

![Ethyl 4-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11015549.png)
![1-oxo-2-(pyridin-2-ylmethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11015555.png)
![N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11015559.png)
